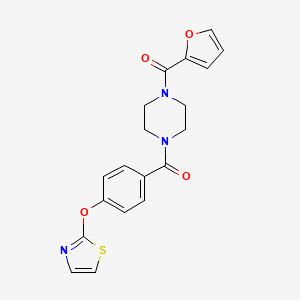

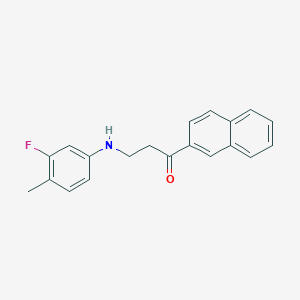

![molecular formula C12H20Cl2N2O2 B2714073 3-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride CAS No. 2379946-42-4](/img/structure/B2714073.png)

3-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

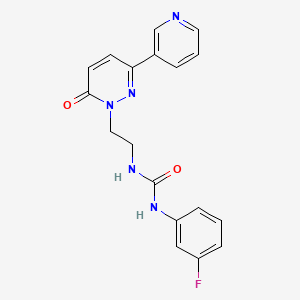

“3-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” is a chemical compound with the CAS Number: 2097936-20-2 . It has a molecular weight of 279.21 and its IUPAC name is 3-methyl-2-(piperidin-4-ylmethoxy)pyridine dihydrochloride . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O.2ClH/c1-10-3-2-6-14-12(10)15-9-11-4-7-13-8-5-11;;/h2-3,6,11,13H,4-5,7-9H2,1H3;2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 279.21 . It is solid in its physical form . The compound’s InChI code is 1S/C12H18N2O.2ClH/c1-10-3-2-6-14-12(10)15-9-11-4-7-13-8-5-11;;/h2-3,6,11,13H,4-5,7-9H2,1H3;2*1H , which provides a specific representation of its molecular structure.Scientific Research Applications

Synthetic Chemistry Innovations

The reaction of 3-methoxypiperidines with boron(III) bromide, as explored by Tehrani et al. (2000), showcases a method for converting piperidines into pyrrolidines, a transformation significant for synthetic chemistry and drug development (Tehrani et al., 2000). This process highlights the potential of methoxy and piperidinyl groups in facilitating complex molecular rearrangements.

Medicinal Chemistry and Drug Design

Research into piperidine derivatives has led to discoveries in the pharmacological domain. For instance, Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with significant antiarrhythmic and antihypertensive effects, pointing to the role of these structures in developing new therapeutic agents (Malawska et al., 2002). The work of Kaya et al. (2016) on the corrosion inhibition properties of piperidine derivatives for iron surfaces further exemplifies the chemical versatility and applicability of such compounds in materials science, potentially guiding the development of protective coatings and anticorrosive agents (Kaya et al., 2016).

Contributions to Antimicrobial and Antitumor Research

The synthesis and evaluation of pyridine derivatives, as investigated by Patel et al. (2011), contribute to antimicrobial research, showcasing the antimicrobial potency of these compounds against various bacterial and fungal strains (Patel et al., 2011). Similarly, the work on bis-indole derivatives by Andreani et al. (2008) indicates the antitumor potential of compounds incorporating pyridine and piperidine structures, offering avenues for cancer therapy research (Andreani et al., 2008).

Properties

IUPAC Name |

3-methoxy-2-(piperidin-4-ylmethoxy)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.2ClH/c1-15-11-3-2-6-14-12(11)16-9-10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIZSYFEDDPQHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)OCC2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

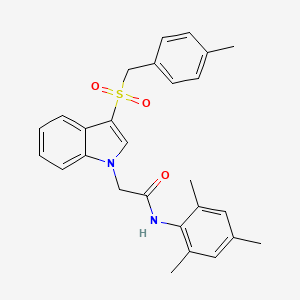

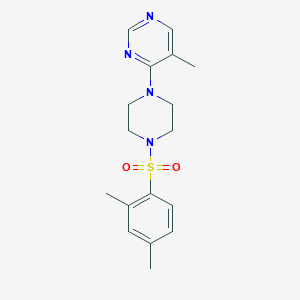

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2713990.png)

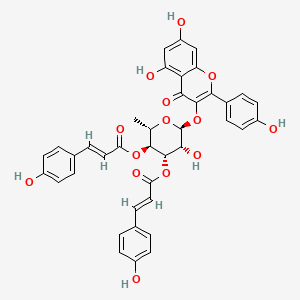

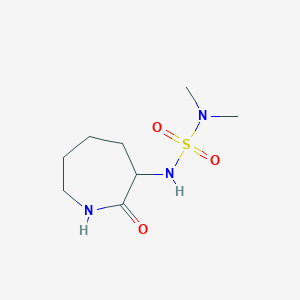

![8-(4-ethoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2713993.png)

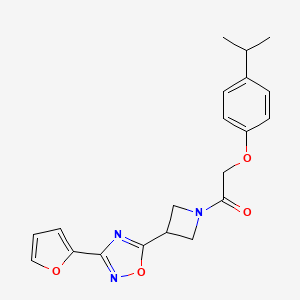

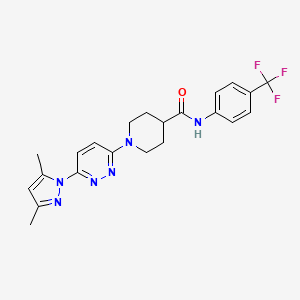

![2-Chloro-N-[1-(5-phenyl-1H-imidazol-2-yl)cyclopentyl]acetamide;hydrochloride](/img/structure/B2713996.png)

![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2713999.png)

![4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B2714005.png)